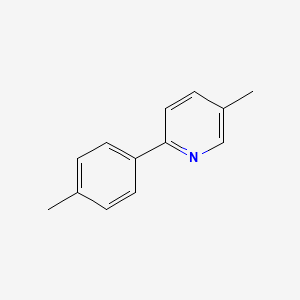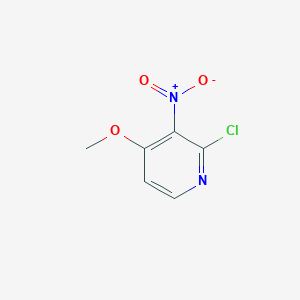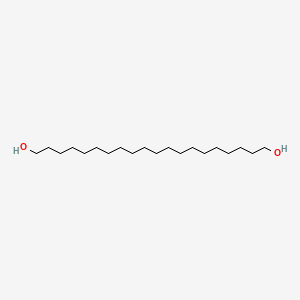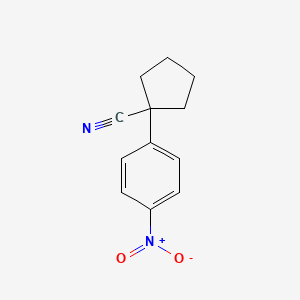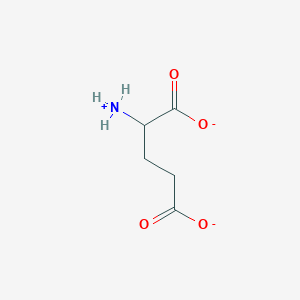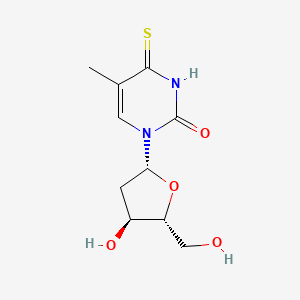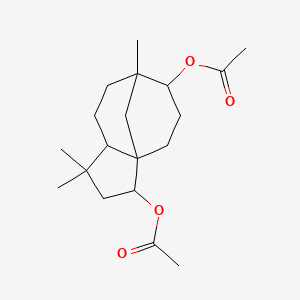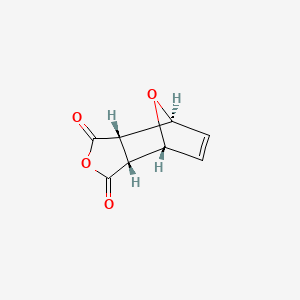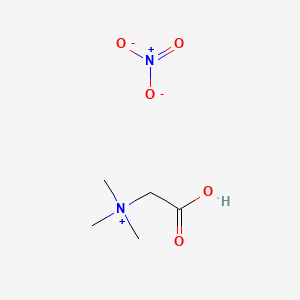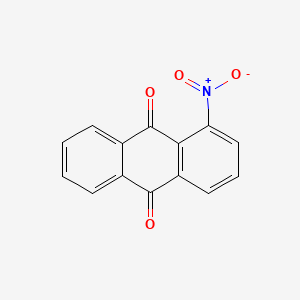
1-硝基蒽醌
概述
描述
1-Nitroanthraquinone is an organic compound with the molecular formula C14H7NO4. It is a derivative of anthraquinone, characterized by the presence of a nitro group (-NO2) at the first position of the anthraquinone structure. This compound is notable for its applications in the synthesis of dyes and pigments, as well as its role in various chemical reactions.
科学研究应用
1-Nitroanthraquinone has several applications in scientific research, including:
Dye Synthesis: It is extensively used in the synthesis of anthraquinone dyes, which are known for their vibrant colors and stability.
Catalysis: The compound is used as a precursor in the preparation of catalysts for various chemical reactions.
Electrochemical Applications: 1-Nitroanthraquinone derivatives are used in the development of electrochemical sensors and electrocatalysts.
作用机制
Target of Action
1-Nitroanthraquinone is a derivative of anthraquinones, a class of naturally occurring phenolic compounds Anthraquinone-based compounds, including 1-nitroanthraquinone, are known to inhibit cancer progression by targeting essential cellular proteins .
Mode of Action
It is known that anthraquinone-based compounds interact with their targets, leading to changes that inhibit cancer progression
Biochemical Pathways
For instance, a type II polyketide synthase is responsible for anthraquinone biosynthesis in certain bacteria
Result of Action
Anthraquinone-based compounds are known to inhibit cancer progression
Action Environment
Researchers have made efforts in the environmentally friendly reduction of 1-nitroanthraquinone to 1-aminoanthraquinone . This suggests that environmental factors may play a role in the chemical reactions involving 1-Nitroanthraquinone.
生化分析
Biochemical Properties
1-Nitroanthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions suggest that 1-Nitroanthraquinone may modulate cellular redox states and impact oxidative stress pathways.
Cellular Effects
1-Nitroanthraquinone affects various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, 1-Nitroanthraquinone influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 1-Nitroanthraquinone involves its binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation . For example, 1-Nitroanthraquinone has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition results in DNA damage and subsequent cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Nitroanthraquinone change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term exposure to 1-Nitroanthraquinone in cell cultures has been associated with sustained oxidative stress and gradual loss of cell viability . These findings underscore the importance of controlled experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of 1-Nitroanthraquinone vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can induce beneficial effects, such as reduced tumor growth in cancer models . At high doses, 1-Nitroanthraquinone can cause significant toxicity, including liver and kidney damage . These dose-dependent effects highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
1-Nitroanthraquinone is involved in several metabolic pathways. It undergoes reduction to form 1-aminoanthraquinone, a process catalyzed by nitroreductases . This metabolic conversion can influence the compound’s activity and toxicity. Additionally, 1-Nitroanthraquinone can affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 1-Nitroanthraquinone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization . The compound tends to accumulate in mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects . These distribution patterns are crucial for understanding its cellular activity.
Subcellular Localization
1-Nitroanthraquinone exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in mitochondria and the endoplasmic reticulum, where it can interact with mitochondrial enzymes and proteins involved in oxidative stress responses . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles .
准备方法
1-Nitroanthraquinone can be synthesized through several methods, including:
化学反应分析
1-Nitroanthraquinone undergoes various chemical reactions, including:
Reduction: The reduction of 1-nitroanthraquinone to 1-aminoanthraquinone can be achieved using hydrogen gas in the presence of copper nanoparticles as a catalyst.
Substitution: The nitro group in 1-nitroanthraquinone can be substituted with other functional groups through reactions with appropriate reagents.
相似化合物的比较
1-Nitroanthraquinone can be compared with other anthraquinone derivatives, such as:
1-Aminoanthraquinone: This compound is produced through the reduction of 1-nitroanthraquinone and is used in the synthesis of dyes and pigments.
Anthraquinone-1-sulfonic Acid: Another derivative used in dye synthesis, known for its solubility in water and ability to form stable dyes.
Dinitroanthraquinone: This compound contains two nitro groups and is used in the synthesis of more complex dyes and pigments.
1-Nitroanthraquinone stands out due to its specific reactivity and the ease with which it can be converted to other useful derivatives.
属性
IUPAC Name |
1-nitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCANAXVBJKNANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052569 | |
| Record name | 1-Nitroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-34-8 | |
| Record name | 1-Nitroanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-NITROANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Nitroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Nitroanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE4B3RL7PK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
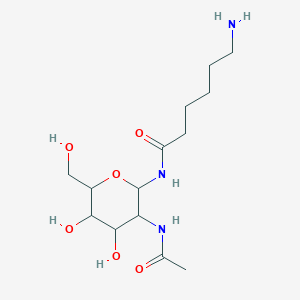
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)
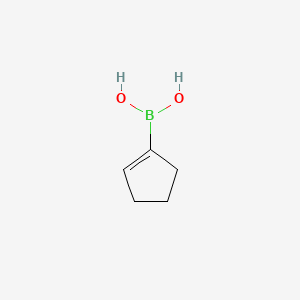
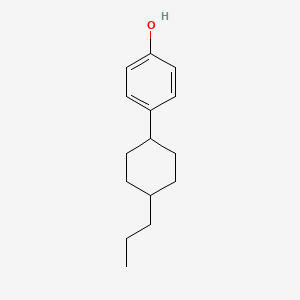
![N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine](/img/structure/B1630771.png)
